Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate
Description
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-oxo group, a methyl carboxylate ester at position 3, and a 3-chloro-5-(trifluoromethyl)-2-pyridinylamino moiety. The trifluoromethyl and chloro groups on the pyridine ring enhance lipophilicity and metabolic stability, while the pyrrolidine scaffold may influence conformational flexibility and binding interactions .
Properties
IUPAC Name |
methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c1-22-11(21)6-2-9(20)19(5-6)18-10-8(13)3-7(4-17-10)12(14,15)16/h3-4,6H,2,5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYPMZETYDDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate, also known by its CAS number 96741-18-3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 377.069 g/mol. The presence of these functional groups contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
In vitro studies have shown that this compound has anticancer properties . It has been tested against several cancer cell lines, including breast and lung cancer cells, where it induced apoptosis and inhibited cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways, has been highlighted in recent studies .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor . Specifically, it has shown promise in inhibiting phosphodiesterase (PDE) activity, which is crucial in regulating intracellular cAMP levels. This inhibition can lead to enhanced cellular signaling pathways associated with various physiological responses, including inflammation and cellular growth .
The biological activities of this compound are attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
- Signal Transduction Modulation : By inhibiting PDEs, it enhances cAMP signaling, which can affect numerous downstream effects related to cell growth and inflammation.
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- A study published in the Journal of Organic Chemistry evaluated the compound's antimicrobial effects in vivo using animal models infected with resistant bacterial strains. Results showed significant reductions in bacterial load compared to control groups .
- Another investigation focused on its anticancer properties revealed that treatment with the compound led to a 50% reduction in tumor size in xenograft models of breast cancer after four weeks of administration .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClF₃N₂O₃ |
| Molecular Weight | 377.069 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits phosphodiesterase activity |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyridine and pyrrolidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds could inhibit tumor growth in xenograft models, suggesting that methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate may also possess similar effects.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities against a range of pathogens. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial efficacy .
Pesticide Development
Due to its unique structural features, this compound is being explored as a potential pesticide. Its ability to disrupt biological pathways in pests makes it a candidate for developing new agrochemicals. Field trials are ongoing to evaluate its effectiveness in controlling specific crop pests without harming beneficial insects .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring through a Paal-Knorr synthesis and subsequent introduction of functional groups via nucleophilic substitution reactions. The optimization of these synthetic routes is crucial for producing derivatives with enhanced biological activities .
Data Table: Comparison of Biological Activities
| Activity Type | Compound Name | Efficacy | Reference |
|---|---|---|---|
| Anticancer | This compound | Moderate | |
| Antimicrobial | This compound | High | |
| Pesticide | This compound | Under Evaluation |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of pyrrolidine-based compounds, including this compound. The study found that these compounds inhibited cell proliferation in several cancer cell lines, indicating potential for further development as therapeutic agents .
Case Study 2: Agricultural Field Trials
Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results against common agricultural pests like aphids and beetles. The trials indicated that the compound could reduce pest populations significantly while maintaining safety for non-target species .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Pyridine Substituents : The 3-chloro-5-(trifluoromethyl)-pyridine group is a conserved motif in agrochemicals, enhancing target binding and resistance to metabolic degradation .
- Ester vs. Amide Linkages : Methyl/ethyl esters (e.g., haloxyfop) improve volatility and tissue penetration, while amides (e.g., chlorfluazuron) enhance stability and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
